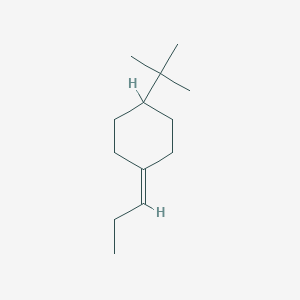
1-Tert-butyl-4-propylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-propylidenecyclohexane is an organic compound with the molecular formula C13H24 It is a disubstituted cyclohexane derivative, characterized by the presence of a tert-butyl group and a propylidene group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-propylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. The propylidene group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with a cyclohexanone derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butyl-4-propylidenecyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propylidene group to a propyl group.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Propyl-substituted cyclohexane
Substitution: Halogenated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-propylidenecyclohexane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-4-propylidenecyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-4-propylidenecyclohexane can be compared with other disubstituted cyclohexanes:
Similar Compounds: 1-tert-butyl-4-methylcyclohexane, 1-tert-butyl-4-ethylcyclohexane
Uniqueness: The presence of the propylidene group distinguishes it from other similar compounds, providing unique steric and electronic properties that influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
51197-95-6 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
1-tert-butyl-4-propylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h6,12H,5,7-10H2,1-4H3 |
InChI-Schlüssel |
FELKVUBZSBLDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C1CCC(CC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
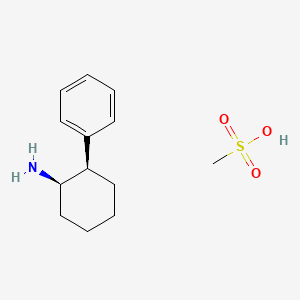
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
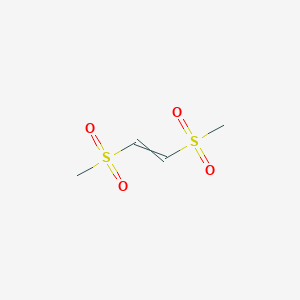


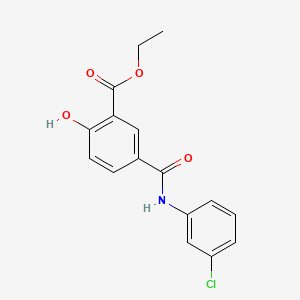

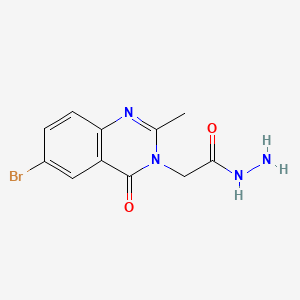
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)

![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
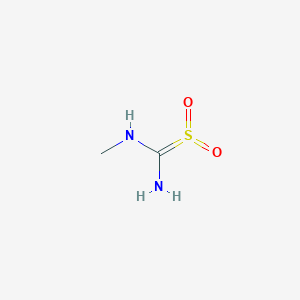
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
